molecular formula C8H13NO4 B1142950 (1S,3S)-1-Amino-3-(carboxymethyl)cyclopentane-1-carboxylic acid CAS No. 194785-82-5

(1S,3S)-1-Amino-3-(carboxymethyl)cyclopentane-1-carboxylic acid

Cat. No. B1142950
CAS RN: 194785-82-5
M. Wt: 187.19312
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

(1S,3S)-1-Amino-3-(carboxymethyl)cyclopentane-1-carboxylic acid, also known as (1S,3S)-1-amino-3-cyclohexyl-1-carboxylic acid, is an organic compound found naturally in the human body, specifically in the form of its salt, sodium aminocyclopentane carboxylate (SACC). It is an important amino acid that plays an essential role in the synthesis of proteins, and is also involved in various cellular processes, such as energy metabolism, signal transduction, and gene expression. SACC is a key intermediate in the synthesis of several important metabolites and drugs, including the anticonvulsant drug, levetiracetam.

Scientific Research Applications

Treatment of Hepatocellular Carcinoma (HCC)

cis-1,3-homo-ACPD: has been identified as a potent inhibitor of ornithine aminotransferase (OAT) , an enzyme implicated in the treatment of HCC , the most common form of liver cancer . Studies have shown that this compound can inhibit the growth of HCC in animal models, even at low doses . This suggests a promising application in developing therapeutic strategies against HCC.

Inactivation Mechanism Study of Human OAT

The compound has been used to study the inactivation mechanism of human OAT. Through crystallography and mass spectrometry, researchers have proposed several mechanisms, such as Michael addition , enamine addition , and fluoride ion elimination followed by conjugate addition . Understanding this mechanism is crucial for designing future inhibitors that could serve as effective drugs.

Design of Aminotransferase Inhibitors

cis-1,3-homo-ACPD: serves as a basis for the design of new aminotransferase inhibitors. By studying its inactivation mechanism, researchers have been able to design analogues that demonstrate a selective inactivation mechanism, highlighting the importance of the trifluoromethyl group . This application is significant for the development of targeted therapies.

Agonist for Group II Metabotropic Glutamate Receptors (mGluRs)

This compound acts as a selective agonist for group II mGluRs . It does not affect ionotropic excitatory amino acid receptors, making it a specific tool for studying mGluR-related functions in the nervous system and potential treatments for neurological disorders.

Neuropharmacological Research

Due to its role as an mGluR agonist, cis-1,3-homo-ACPD is used in neuropharmacological research to explore the therapeutic potential in treating conditions such as anxiety, depression, and schizophrenia, where mGluRs are known to play a part .

Pharmacological Profiling

Researchers use cis-1,3-homo-ACPD to profile the pharmacological properties of group II mGluRs. This includes determining the receptor’s binding affinities, activation/inactivation kinetics, and downstream effects .

properties

IUPAC Name

(1S,3S)-1-amino-3-(carboxymethyl)cyclopentane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO4/c9-8(7(12)13)2-1-5(4-8)3-6(10)11/h5H,1-4,9H2,(H,10,11)(H,12,13)/t5-,8+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHCVGUDWLQNWIQ-XRGYYRRGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC1CC(=O)O)(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@](C[C@H]1CC(=O)O)(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30666416
Record name (1S,3S)-1-Amino-3-(carboxymethyl)cyclopentane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30666416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

194785-82-5
Record name (1S,3S)-1-Amino-3-(carboxymethyl)cyclopentane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30666416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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